![molecular formula C21H18N4O B12933102 N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide CAS No. 920314-26-7](/img/structure/B12933102.png)
N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indazole moiety linked to a benzamide group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is obtained by linking the indazole core to the benzamide group via a methylene bridge, typically using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds with similar indazole cores, such as indazole-3-carboxylic acid derivatives.
Benzamide Derivatives: Compounds with benzamide groups, such as N-(2-aminophenyl)benzamide.
Uniqueness
4-((2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide is unique due to its specific combination of an indazole core and a benzamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
920314-26-7 |
|---|---|
分子式 |
C21H18N4O |
分子量 |
342.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-(indazol-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H18N4O/c22-18-6-2-4-8-20(18)23-21(26)16-11-9-15(10-12-16)13-25-14-17-5-1-3-7-19(17)24-25/h1-12,14H,13,22H2,(H,23,26) |
InChIキー |
MDUXXGZBTMGMOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


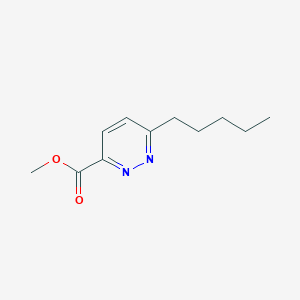
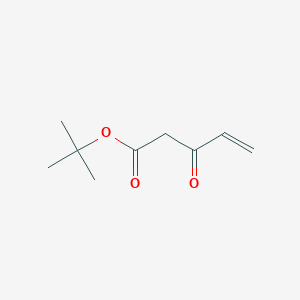

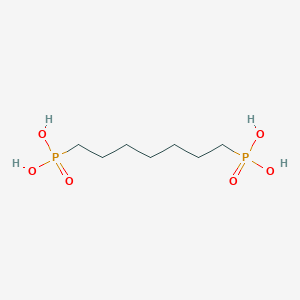
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)



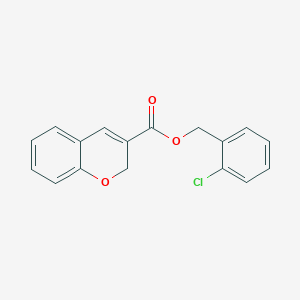
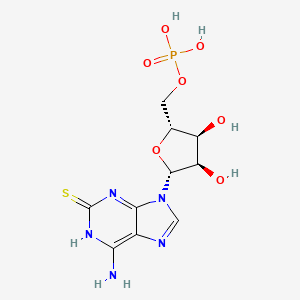
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
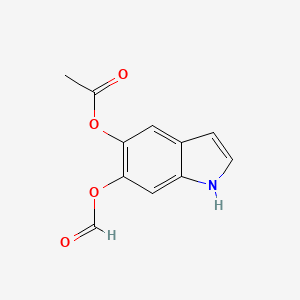
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
